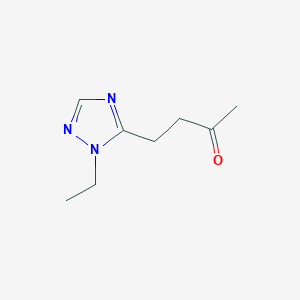
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and antifungal properties. The triazole ring is known to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent.
Industry
Industrially, this compound is used in the production of polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer backbones can improve the durability and performance of the resulting materials.
Wirkmechanismus
The mechanism by which 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one exerts its effects involves the interaction of its triazole ring with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to the inhibition of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-1h-1,2,4-triazole: Lacks the butan-2-one moiety, making it less versatile in synthetic applications.
4-(1-Methyl-1h-1,2,4-triazol-5-yl)butan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
4-(1-Phenyl-1h-1,2,4-triazol-5-yl)butan-2-one: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is unique due to its combination of the triazole ring and the butan-2-one moiety. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry. Its ethyl group also imparts specific steric and electronic properties that can influence its behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-3-11-8(9-6-10-11)5-4-7(2)12/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
WTSWPKDIXRZFHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



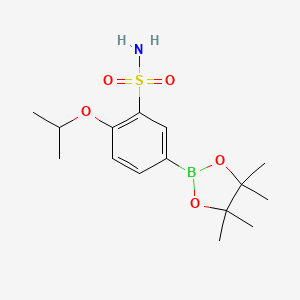

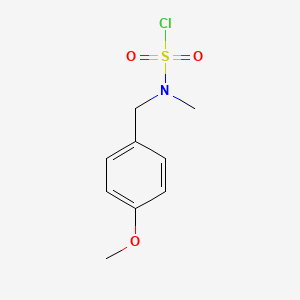



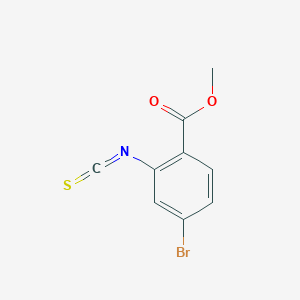

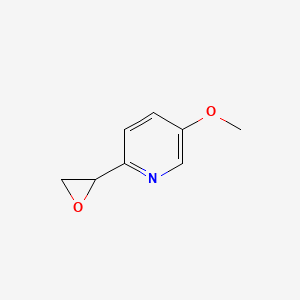
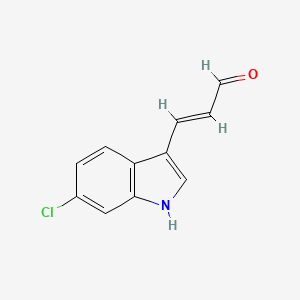
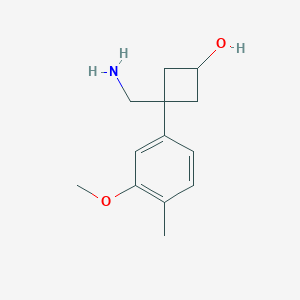
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

